Cas no 1403566-60-8 (5-(2-Methylamino-pyrimidin-4-yl)-furan-2-carboxylic acid)

5-(2-Methylamino-pyrimidin-4-yl)-furan-2-carboxylic acid structure
1403566-60-8 structure
商品名:5-(2-Methylamino-pyrimidin-4-yl)-furan-2-carboxylic acid
CAS番号:1403566-60-8
MF:C10H9N3O3
メガワット:219.196761846542
CID:5160108

5-(2-Methylamino-pyrimidin-4-yl)-furan-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-(2-Methylamino-pyrimidin-4-yl)-furan-2-carboxylic acid
    • インチ: 1S/C10H9N3O3/c1-11-10-12-5-4-6(13-10)7-2-3-8(16-7)9(14)15/h2-5H,1H3,(H,14,15)(H,11,12,13)
    • InChIKey: HAFRCFNKLKOMNA-UHFFFAOYSA-N
    • ほほえんだ: O1C(C2C=CN=C(NC)N=2)=CC=C1C(O)=O

5-(2-Methylamino-pyrimidin-4-yl)-furan-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM502867-1g
5-(2-(Methylamino)pyrimidin-4-yl)furan-2-carboxylicacid
1403566-60-8 97%
1g
$505 2023-02-02

5-(2-Methylamino-pyrimidin-4-yl)-furan-2-carboxylic acid 関連文献

5-(2-Methylamino-pyrimidin-4-yl)-furan-2-carboxylic acidに関する追加情報

5-(2-Methylamino-pyrimidin-4-yl)-furan-2-carboxylic Acid: A Comprehensive Overview

5-(2-Methylamino-pyrimidin-4-yl)-furan-2-carboxylic acid, also known by its CAS number 1403566-60-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule combines the structural features of a pyrimidine ring, a furan moiety, and a carboxylic acid group, making it a versatile compound with potential applications in drug discovery and material science. Recent advancements in synthetic methodologies and computational modeling have shed light on its unique properties and functionalities.

The chemical structure of 5-(2-Methylamino-pyrimidin-4-yl)-furan-2-carboxylic acid is characterized by a pyrimidine ring substituted with a methylamino group at position 2 and fused to a furan ring at position 4. The furan moiety is further substituted with a carboxylic acid group at position 2. This arrangement creates a molecule with both aromatic and heterocyclic characteristics, which are often associated with biological activity. The compound's molecular formula is C11H13N3O3, and its molecular weight is approximately 249.25 g/mol.

Recent studies have explored the synthesis of 5-(2-Methylamino-pyrimidin-4-yl)-furan-2-carboxylic acid through various routes, including condensation reactions and coupling techniques. These methods have improved the efficiency and scalability of production, making it more accessible for research purposes. The compound has been subjected to extensive characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, which have provided insights into its stereochemistry and conformational preferences.

In terms of applications, 5-(2-Methylamino-pyrimidin-4-yl)-furan-2-carboxylic acid has shown promise in the field of medicinal chemistry. Its structural features make it a potential candidate for designing bioactive molecules targeting various therapeutic areas. For instance, the pyrimidine ring is known to interact with nucleic acids, suggesting potential applications in antiviral or anticancer therapies. Additionally, the furan moiety contributes to the molecule's electronic properties, enhancing its ability to participate in hydrogen bonding and π–π interactions—key factors in drug-receptor interactions.

Recent research has also focused on the pharmacokinetic properties of 5-(2-Methylamino-pyrimidin-4-yl)-furan-2-carboxylic acid. Studies indicate that the compound exhibits moderate solubility in aqueous solutions and demonstrates stability under physiological conditions. These attributes are crucial for its potential use as an orally administered drug. Furthermore, preliminary toxicity studies suggest that the compound has a favorable safety profile, although further investigations are required to confirm its suitability for clinical applications.

The synthesis of CAS No 1403566-60-8 involves multi-step processes that highlight the importance of protecting groups and precise reaction conditions. For example, the formation of the pyrimidine ring requires careful control over pH levels to ensure proper cyclization. Similarly, the coupling reaction between the pyrimidine derivative and the furan carboxylic acid necessitates the use of coupling agents to facilitate bond formation. These steps underscore the complexity involved in synthesizing such heterocyclic compounds but also demonstrate the progress made in modern organic chemistry.

In conclusion, 5-(2-Methylamino-pyrimidin-4-yl)-furan-2-carboxylic acid, with its unique structural features and promising biological properties, represents an exciting area of research in contemporary chemistry. As advancements in synthetic methods and computational modeling continue to evolve, this compound is likely to play an increasingly important role in drug discovery and related fields.

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